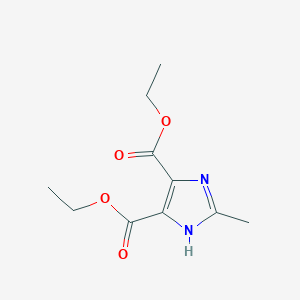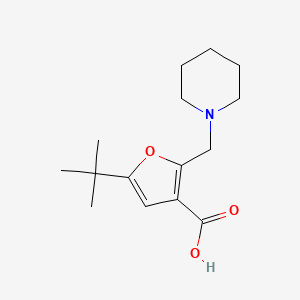![molecular formula C19H20N4 B1297300 双(5,6-二甲基-1H-苯并[d]咪唑-2-基)甲烷 CAS No. 3708-68-7](/img/structure/B1297300.png)
双(5,6-二甲基-1H-苯并[d]咪唑-2-基)甲烷
描述
“Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane” is a chemical compound with the molecular formula C19H20N4 . It has a molecular weight of 304.4 g/mol . The IUPAC name for this compound is 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole .
Molecular Structure Analysis
The molecular structure of “Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane” has been characterized by various methods . The InChI and Canonical SMILES for this compound are as follows :Physical And Chemical Properties Analysis
The compound has several computed properties . It has a XLogP3-AA value of 4.5, indicating its lipophilicity. It has 2 hydrogen bond donors and 2 hydrogen bond acceptors. The compound has a rotatable bond count of 2. Its topological polar surface area is 57.4 Ų. The compound has a heavy atom count of 23 and a complexity of 390 .科学研究应用
有机合成
双(5,6-二甲基-1H-苯并[d]咪唑-2-基)甲烷是有机合成中一种重要的化合物,特别是在咪唑环的构建中。 咪唑在合成各种应用中使用的功能分子中至关重要,包括药物和农用化学品 。控制取代咪唑合成过程中的区域选择性对于创建具有所需生物活性的化合物尤为重要。
晶体学和材料科学
苯并咪唑衍生物(如双(5,6-二甲基-1H-苯并[d]咪唑-2-基)甲烷)的晶体结构可以用来了解它们如何组装成框架和网络。 这些研究对于材料科学应用至关重要,因为分子排列会影响材料的特性 。
计算化学
密度泛函理论 (DFT) 对苯并咪唑衍生物的研究提供了对其分子结构和特性的见解。 理论模拟,包括振动频率分析和电子光谱,可以与实验数据进行比较,以验证计算模型 。这对于预测这些化合物在各种条件下的行为至关重要。
生物活性
苯并咪唑及其衍生物具有广泛的生物活性。 它们已被研究作为潜在的抗癌、抗真菌、抗氧化剂、细胞毒性、抗原生动物、抗炎和止痛剂 。对这些活性的研究可以导致开发新的治疗剂。
腐蚀抑制
苯并咪唑化合物已被用作金属(如低碳钢)的腐蚀抑制剂。 它们在保护工业设备免受腐蚀方面的应用可以延长机械的使用寿命并降低维护成本 。
催化和传感
这些化合物在催化活性方面和作为荧光化学传感器方面已显示出希望。 它们可以催化各种化学反应或充当检测特定分子的传感器,这在分析化学和环境监测中很有价值 。
作用机制
Target of Action
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane is a compound that contains an imidazole moiety . Imidazole derivatives have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Given the wide range of biological activities of imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially impact its bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the solvent environment .
生化分析
Biochemical Properties
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with DNA topoisomerase I, where Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane acts as an inhibitor, interfering with the enzyme’s ability to manage DNA supercoiling during replication and transcription . This interaction is crucial for its cytotoxic effects on certain cancer cell lines.
Cellular Effects
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane has been shown to exert significant effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Additionally, Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane can alter gene expression profiles, leading to the downregulation of anti-apoptotic genes and upregulation of pro-apoptotic genes.
Molecular Mechanism
The molecular mechanism of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the minor groove of DNA, stabilizing the DNA-topoisomerase I complex and preventing the re-ligation of DNA strands . This inhibition leads to DNA damage and subsequent cell death. Furthermore, Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane can inhibit other enzymes involved in DNA repair, enhancing its cytotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as tumor growth inhibition . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal therapeutic dosage to maximize efficacy while minimizing toxicity.
Metabolic Pathways
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism can lead to the formation of active metabolites that contribute to its therapeutic effects. Additionally, Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane can affect metabolic flux and alter metabolite levels, impacting cellular energy balance and redox status.
Transport and Distribution
Within cells and tissues, Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the nucleus, where it can exert its effects on DNA and other nuclear components. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane exhibits specific subcellular localization patterns that are crucial for its activity. It is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific nuclear compartments. The subcellular localization of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane is essential for its role in modulating gene expression and inducing apoptosis.
属性
IUPAC Name |
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-10-5-14-15(6-11(10)2)21-18(20-14)9-19-22-16-7-12(3)13(4)8-17(16)23-19/h5-8H,9H2,1-4H3,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTYNKWFBUDWAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CC3=NC4=C(N3)C=C(C(=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328879 | |
| Record name | Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3708-68-7 | |
| Record name | Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-METHYLENEBIS(5,6-DIMETHYLBENZIMIDAZOLE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane interact with DNA topoisomerase I?
A1: While the exact mechanism of interaction isn't detailed in the research [], the study demonstrates that Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane exhibits significant inhibitory activity against DNA topoisomerase I. [] This suggests the compound likely interferes with the enzyme's ability to relax DNA supercoiling, a crucial process for DNA replication and transcription. Further research is needed to elucidate the precise binding site and mechanism of inhibition.
Q2: What is the impact of the methyl substitutions on the activity of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane?
A2: The research paper investigates the structure-activity relationship of various bis-benzimidazole derivatives. [] While Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane shows significant activity against DNA topoisomerase I, its close analog, Bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane, displays even stronger inhibition and cytotoxicity against cancer cell lines. [] This suggests that the presence and position of methyl groups on the benzimidazole rings influence the compound's activity, potentially by altering its binding affinity to the target enzyme.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid](/img/structure/B1297217.png)
![4-[(2-Furylmethyl)amino]-3-hydroxythiolane-1,1-dione](/img/structure/B1297219.png)
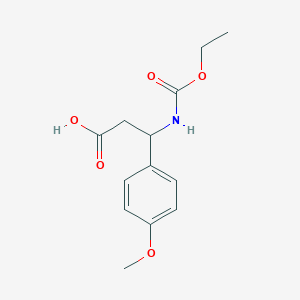



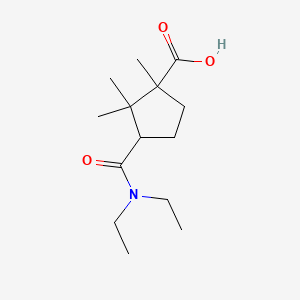

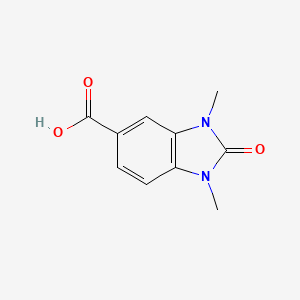
![1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone](/img/structure/B1297243.png)

![3-Isobutylcarbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1297251.png)
